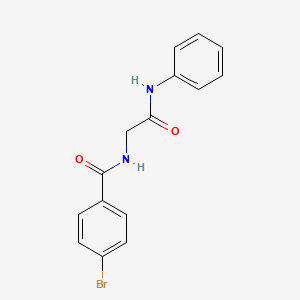![molecular formula C28H30N2O3 B4208225 N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4208225.png)
N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide
Vue d'ensemble
Description
N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide is an organic compound with the molecular formula C28H30N2O3 It is a complex molecule characterized by the presence of multiple functional groups, including amide, ether, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the preparation of 4-cyclohexylphenol, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-cyclohexylphenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 4-amino-2-methylbenzoic acid to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether linkage can be susceptible to oxidation under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under appropriate conditions using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones or carboxylic acids depending on the reaction conditions.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
- N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)furanamide
Uniqueness
N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methylphenyl)benzamide is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
IUPAC Name |
N-[4-[[2-(4-cyclohexylphenoxy)acetyl]amino]-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-20-18-24(14-17-26(20)30-28(32)23-10-6-3-7-11-23)29-27(31)19-33-25-15-12-22(13-16-25)21-8-4-2-5-9-21/h3,6-7,10-18,21H,2,4-5,8-9,19H2,1H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXFEVMHWLFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4208143.png)
![N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4208151.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4208157.png)
![Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208180.png)
![2-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4208187.png)
![4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4208188.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208191.png)
![1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4208196.png)


![4-benzyl-1-[3-(3-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4208210.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4208232.png)

![N-(3-isopropoxypropyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4208242.png)
